molecular formula C14H28N2O3 B7928418 [2-(2-Hydroxy-ethylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester

[2-(2-Hydroxy-ethylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester

Cat. No.: B7928418
M. Wt: 272.38 g/mol
InChI Key: IFMLFCNPENGUCS-UHFFFAOYSA-N
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Description

[2-(2-Hydroxy-ethylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester is an organic compound featuring a cyclohexyl ring bonded to a hydroxyethylamino group, a methyl group, and a carbamic acid tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Hydroxy-ethylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester typically involves multiple steps:

  • Formation of the Hydroxyethylamino Group: The initial step involves the reaction of 2-chloroethanol with cyclohexylamine under basic conditions to produce 2-(2-Hydroxy-ethylamino)-cyclohexane.

  • Methylation: The intermediate product is further reacted with a methylating agent, such as methyl iodide, in the presence of a base to obtain 2-(2-Hydroxy-ethylamino)-cyclohexyl-methyl.

  • Carbamic Acid tert-Butyl Ester Formation: Finally, the methylated compound is treated with tert-butyl isocyanate to form the desired carbamic acid tert-butyl ester.

Industrial Production Methods

Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. The synthesis can be scaled up by utilizing continuous flow reactors and advanced separation techniques to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: [2-(2-Hydroxy-ethylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester can undergo oxidation reactions, primarily targeting the hydroxyethylamino group to form corresponding ketones or aldehydes.

  • Reduction: Reduction reactions may reduce the carbonyl group in the carbamic acid ester to the corresponding alcohol.

  • Substitution: Substitution reactions can occur on the cyclohexyl ring, hydroxyethylamino group, or the carbamic ester moiety, replacing hydrogen atoms with various substituents under appropriate conditions.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).

  • Reducing agents: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄).

  • Substitution reagents: Halogenating agents (e.g., bromine), Nucleophiles (e.g., amines).

Major Products Formed

  • Oxidation: Formation of ketones or aldehydes.

  • Reduction: Formation of alcohol derivatives.

  • Substitution: Various substituted derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

Biology

In biological research, this compound may serve as a building block for the synthesis of bioactive molecules, aiding in the exploration of structure-activity relationships.

Medicine

Industry

Industrial applications may include the production of specialized polymers and materials, leveraging the unique chemical properties of the compound.

Mechanism of Action

Molecular Targets and Pathways

The mechanism by which [2-(2-Hydroxy-ethylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The hydroxyethylamino group may enhance binding affinity, while the carbamic ester can participate in hydrogen bonding and other interactions critical for biological activity.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

Compared to similar compounds, [2-(2-Hydroxy-ethylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester stands out due to its unique combination of functional groups, which provides a distinct set of chemical and biological properties.

List of Similar Compounds

  • [2-(2-Hydroxy-ethylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester

  • [2-(2-Hydroxy-ethylamino)-cyclohexyl]-methyl-carbamic acid methyl ester

  • [2-(2-Hydroxy-ethylamino)-cyclohexyl]-methyl-carbamic acid ethyl ester

By combining diverse chemical properties with wide-ranging applications, this compound stands as a compound of significant interest in scientific research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[2-(2-hydroxyethylamino)cyclohexyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O3/c1-14(2,3)19-13(18)16(4)12-8-6-5-7-11(12)15-9-10-17/h11-12,15,17H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMLFCNPENGUCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCCCC1NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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